N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-17-8-10-27(11-9-17)25(30)14-28-13-23(19-4-2-3-5-20(19)28)35(31,32)15-24(29)26-18-6-7-21-22(12-18)34-16-33-21/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJGUDNWDEXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways involving the reaction of benzo[d][1,3]dioxole derivatives with indole and piperidine moieties. The structural formula can be represented as follows:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 378.45 g/mol |
| Molecular Formula | C18H22N4O5S |
| CAS Number | 954629-63-1 |
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, derivatives of this compound have shown potential in inhibiting cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.
Case Study:
A study demonstrated that a related compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at 25 µM, indicating a moderate level of potency against these cells .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been evaluated for its effects on serotonin and norepinephrine transporters, which are critical targets for antidepressant drugs.
Research Findings:
In vitro assays revealed that related compounds exhibited high affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), with Ki values in the low nanomolar range (e.g., Ki = 10.3 nM for SERT) . This suggests potential use in treating depression and anxiety disorders.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable oral bioavailability and a half-life conducive to therapeutic use.
Table 2: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Bioavailability | 35.6% |
| Half-life (oral) | 2.6 hours |
| Maximum Concentration | 133.9 ng/mL |
Safety Profile
Acute toxicity studies have shown that the compound has a higher safety threshold compared to standard antidepressants like duloxetine, with an LD50 value indicating lower toxicity . This is a promising aspect for further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table highlights structural differences between the target compound and its analogs:
Key Observations:
- Heterocyclic Core: The target compound’s indole-sulfonyl group distinguishes it from analogs with pyrimidoindole (), thiazolo-triazole (), or triazole cores ().
- Substituent Effects : The 4-methylpiperidin-1-yl group in the target compound may enhance blood-brain barrier penetration compared to the 4-methoxyphenyl () or furan-2-yl () groups, which are more polar.
Bioactivity and Functional Insights
Limited bioactivity data is available in the evidence, but inferences can be drawn:
- Anti-Exudative Activity : Triazolyl-thioacetamide analogs (e.g., ) show anti-inflammatory activity comparable to diclofenac sodium, suggesting the sulfonyl/thioacetamide scaffold may modulate inflammatory pathways.
- Antioxidant Potential: Benzodioxol-containing compounds (e.g., ) are often associated with antioxidant properties due to the piperonyl group’s radical-scavenging capacity.
- Metabolic Stability : The 4-methylpiperidin-1-yl group in the target compound may reduce hepatic clearance compared to analogs with methoxy or furan substituents .
Q & A
Q. What controls are essential for validating target engagement in enzyme assays?
- Methodological Answer :
- Negative controls : Include reactions without ATP/substrate to rule out non-enzymatic effects .
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Blinding : Assign compound codes to minimize bias in data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
